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Abstract: This document provides a comprehensive technical overview of the discovery and

development of Lesogaberan (AZD3355), a selective γ-aminobutyric acid type B (GABA-B)

receptor agonist. Initially developed by AstraZeneca as a potential treatment for

gastroesophageal reflux disease (GERD), Lesogaberan was designed to offer a peripherally

targeted alternative to existing GABA-B agonists like baclofen, thereby minimizing central

nervous system (CNS) side effects. This guide details the preclinical pharmacology, clinical

pharmacokinetics, efficacy, and safety profile of Lesogaberan. It includes structured data from

key studies, detailed experimental protocols, and visualizations of relevant pathways and

workflows to offer a complete picture of its development lifecycle, from promising preclinical

results to its eventual discontinuation for GERD due to modest clinical efficacy.

Introduction: The Rationale for a Novel GABA-B
Agonist
Gastroesophageal reflux disease (GERD) is a prevalent condition often managed with proton

pump inhibitors (PPIs). However, a significant portion of patients (20-30%) experience

persistent symptoms despite PPI therapy[1]. The primary pathophysiological mechanism

underlying GERD is the occurrence of transient lower esophageal sphincter relaxations

(TLESRs), which are not addressed by acid-suppressing medications[2][3].
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The GABA-B receptor was identified as a key regulator of TLESRs. The existing GABA-B

agonist, baclofen, demonstrated efficacy in reducing TLESRs and reflux events but was limited

by significant CNS side effects such as drowsiness and dizziness[1][4]. This created a clear

therapeutic need for a novel GABA-B agonist with a favorable side-effect profile.

Lesogaberan (AZD3355) was developed to meet this need. It was designed as a potent and

selective GABA-B agonist with low CNS penetration, aiming to inhibit TLESRs through a

peripheral mode of action. Its development journey provides valuable insights into the

challenges of translating a targeted pharmacological mechanism into a clinically meaningful

therapeutic benefit.

Preclinical Discovery and Characterization
Lesogaberan was identified as a promising candidate due to its high potency and selectivity

for the GABA-B receptor. Preclinical studies were designed to characterize its pharmacological

activity and establish a preliminary safety profile.

In Vitro Pharmacology
In vitro studies confirmed Lesogaberan's high affinity and functional agonism at the GABA-B

receptor with significant selectivity over the GABA-A receptor.

Table 1: In Vitro Pharmacological Profile of Lesogaberan
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Parameter Species/System Value Reference(s)

Binding Affinity (IC50)

Rat Brain Membranes

([³H]GABA

displacement)

2 nM

Binding Affinity (Ki)
Rat GABA-B

Receptors
5.1 nM

Binding Affinity (Ki)
Rat GABA-A

Receptors
1.4 µM

Functional Potency

(EC50)

CHO cells with human

GABA-B1a/2

receptors

8 nM

Functional Potency

(EC50)

Human recombinant

GABA-B receptors
8.6 nM

In Vivo Preclinical Efficacy and Safety
Animal models were crucial in demonstrating the therapeutic potential of Lesogaberan for

GERD. Studies in dogs showed a significant reduction in TLESRs. Preclinical toxicology

studies were conducted in rats and mice to assess long-term safety.

Table 2: In Vivo Preclinical Data for Lesogaberan
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Study Type Animal Model Dose Key Findings Reference(s)

Efficacy Dog
3 mg/kg

(intragastric)

~50% inhibition

of TLESRs

Pharmacokinetic

s
Rat 7 µmol/kg (oral)

100% oral

bioavailability

Pharmacokinetic

s
Dog 7 µmol/kg (oral)

88% oral

bioavailability

Toxicology Rat N/A

Decreased body

weight and food

consumption;

dose-dependent

diuretic effect.

Toxicology Rat & Mouse N/A

Lifetime

bioassays

showed no

hepatic effect.

Mechanism of Action: GABA-B Receptor Signaling
Lesogaberan acts as an agonist at the GABA-B receptor, which is a G-protein coupled

receptor (GPCR). Activation of this receptor leads to the inhibition of neuronal activity, which in

the context of the vagal afferent pathways controlling the LES, reduces the frequency of

TLESRs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b1674770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Lesogaberan

GABA-B Receptor
(GABAB1 + GABAB2)

Binds & Activates

Gi/o Protein

Activates

Adenylate
Cyclase

Inhibits (α subunit)

K+ Channel

Activates (βγ subunit)

Ca2+ Channel

Inhibits (βγ subunit)

cAMP

Converts ATP to

K+ Efflux

Increases

Ca2+ Influx

Decreases

Click to download full resolution via product page

GABA-B receptor signaling pathway activated by Lesogaberan.

Detailed Experimental Protocols: Preclinical
Protocol: [³H]GABA Displacement Assay for Binding
Affinity
This protocol describes a typical radioligand binding assay used to determine the affinity of

Lesogaberan for GABA receptors.

Tissue Preparation: Rat brain membranes are prepared by homogenizing brain tissue in a

buffered solution and centrifuging to isolate the membrane fraction.

Assay Components: The assay mixture contains the prepared rat brain membranes, a fixed

concentration of radiolabeled [³H]GABA, and varying concentrations of the test compound
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(Lesogaberan).

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters. The filters trap the membranes with the bound [³H]GABA.

Quantification: The amount of radioactivity trapped on the filters is measured using liquid

scintillation counting.

Data Analysis: The concentration of Lesogaberan that inhibits 50% of the specific binding of

[³H]GABA (IC50) is calculated. Non-specific binding is determined in the presence of a

saturating concentration of unlabeled GABA. The Ki value is then derived from the IC50

using the Cheng-Prusoff equation.

Protocol: In Vivo TLESR Measurement in Dogs
This protocol outlines the methodology for assessing the effect of Lesogaberan on TLESRs in

a canine model.

Animal Preparation: Dogs are surgically fitted with a gastric fistula to allow for direct

administration of compounds and inflation of a balloon to simulate gastric distension. A

manometry catheter is placed in the esophagus to measure LES pressure.

Acclimatization: Animals are allowed to recover from surgery and are accustomed to the

experimental setup.

Experimental Procedure:

A baseline recording of esophageal and LES pressure is taken.

The stomach is distended by inflating the gastric balloon with air to induce TLESRs.

Lesogaberan (e.g., 3 mg/kg) or a placebo is administered directly into the stomach via the

fistula.

LES pressure is continuously monitored for a set period post-administration.
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Endpoint Measurement: TLESRs are identified as rapid drops in LES pressure to the level of

intragastric pressure, which are not triggered by swallowing.

Data Analysis: The frequency of TLESRs before and after drug administration is compared to

determine the inhibitory effect of Lesogaberan.
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Workflow for the preclinical evaluation of Lesogaberan.
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Clinical Development
The clinical development program for Lesogaberan aimed to evaluate its pharmacokinetics,

safety, and efficacy as an add-on therapy for GERD patients with persistent symptoms on PPIs.

Phase I: Pharmacokinetics and Tolerability
Phase I studies were conducted in healthy male subjects to determine the pharmacokinetic

profile of Lesogaberan and assess its initial safety and tolerability.

Table 3: Pharmacokinetic Properties of Lesogaberan in Healthy Subjects

Parameter
Oral Administration
(100 mg)

Intravenous
Administration (20
mg)

Reference(s)

Tmax (Time to Peak

Concentration)
1-2 hours N/A

Terminal Half-life (t½) 11-13 hours 11-13 hours

Excretion
~84% of dose

excreted in urine

~84% of dose

excreted in urine

Metabolism
Major elimination

pathway
N/A

Renal Clearance
Accounts for ~22% of

total clearance

Accounts for ~22% of

total clearance

Plasma Protein

Binding
1% 1%

During Phase I, a high prevalence of paresthesia (a tingling or prickling sensation) was noted

as a dose-dependent adverse event. This led to the development of modified-release

formulations to reduce the rate of absorption and minimize this side effect while maintaining

therapeutic action.

Phase II: Efficacy in GERD Patients
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Several Phase II studies were conducted to assess the efficacy of Lesogaberan as an add-on

therapy to PPIs.

A key Phase IIa crossover study (NCT00743444) in patients with persistent reflux symptoms

despite PPI treatment demonstrated that Lesogaberan could significantly reduce reflux events

and improve LES function.

Table 4: Efficacy Results from Phase IIa Study (65 mg BID Lesogaberan vs. Placebo)

Parameter Outcome Reference(s)

TLESRs (postprandial) 25% reduction

LES Pressure (postprandial) 28% increase

Reflux Episodes (postprandial) 47% reduction

Total Reflux Events (24 hours) ~35% reduction

A larger Phase IIb dose-finding study (NCT01005251) was then conducted in 661 patients who

were partially responsive to PPI therapy. The primary endpoint was the proportion of

responders, defined as having at least three additional days per week with no more than mild

GERD symptoms.

Table 5: Responder Rates in Phase IIb Study (4-week treatment)

Treatment Group
(BID)

Responder Rate
p-value vs. Placebo
(one-sided)

Reference(s)

Placebo 17.9% N/A

Lesogaberan 60 mg 20.9% N.S.

Lesogaberan 120 mg 25.6% N.S.

Lesogaberan 180 mg 23.5% N.S.

Lesogaberan 240 mg 26.2% < 0.1
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While the highest dose (240 mg BID) achieved statistical significance, the absolute increase in

response rate over placebo was small (8.3%). This modest clinical benefit was deemed

insufficient to support further development for GERD, and AstraZeneca subsequently halted the

program.

Safety and Tolerability in Clinical Trials
Lesogaberan was generally well-tolerated in clinical trials. The most common adverse events,

besides paresthesia in early trials, were mild. However, in the Phase IIb study, reversible

elevations in alanine transaminase (ALT) levels were observed in six patients receiving

Lesogaberan, raising potential concerns about liver safety at higher doses.

Detailed Experimental Protocols: Clinical
Protocol: Phase IIb Efficacy and Safety Study
(NCT01005251)
This protocol provides an overview of the design for the multi-center, randomized, double-blind,

placebo-controlled Phase IIb study.

Patient Population: 661 patients with GERD who were partially responsive to at least 4

weeks of stable PPI therapy.

Study Design: Randomized, parallel-group design.

Intervention: Patients were randomized to one of five arms: placebo or Lesogaberan (60,

120, 180, or 240 mg), all administered twice daily (BID) for 4 weeks as an add-on to their

ongoing PPI therapy.

Primary Endpoint: The proportion of treatment responders, defined as an average of ≥3

additional days per week with 'not more than mild' GERD symptoms compared to baseline.

Data Collection: Symptoms were recorded daily by patients using the Reflux Symptom

Questionnaire electronic Diary (ReQuest™-eD).

Safety Monitoring: Included monitoring of adverse events and clinical laboratory tests, with a

focus on liver function tests.
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Protocol: Ambulatory Impedance-pH Monitoring
This technique was used in clinical studies to objectively quantify reflux events.

Catheter Placement: A thin catheter with multiple impedance and pH sensors is passed

through the nose into the esophagus. The pH sensor is typically positioned 5 cm above the

LES.

Data Recording: The catheter is connected to a portable data logger that patients wear for a

24-hour period while they go about their normal activities and record meal times, supine

periods, and symptoms.

Measurement Principle:

pH-metry: Measures drops in esophageal pH below 4, identifying acid reflux events.

Impedance: Measures changes in electrical impedance between sensors. A drop in

impedance moving from the distal to proximal esophagus indicates the retrograde flow of

bolus (reflux), regardless of its pH (acidic, weakly acidic, or non-acidic).

Data Analysis: The recorded data is analyzed to determine the total number of reflux events,

the number of acid and non-acid reflux events, and the total esophageal acid exposure time.
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Logical progression of Lesogaberan's clinical development for GERD.

Repositioning and Future Directions
Despite the discontinuation of its development for GERD, Lesogaberan's well-characterized

mechanism and safety profile have made it a candidate for drug repositioning. A computational

drug repositioning strategy identified Lesogaberan as a potential therapy for non-alcoholic

steatohepatitis (NASH). Preclinical studies have shown that it can downregulate profibrotic

gene expression in human stellate cells and improve histology in a mouse model of NASH.

These findings suggest a potential new therapeutic avenue for this clinical-stage asset.

Additionally, Lesogaberan has been investigated in a small study for refractory chronic cough,

where it showed a significant improvement in cough responses to capsaicin.

Conclusion
The development of Lesogaberan represents a well-conceived, mechanism-based approach

to addressing a clear unmet need in the management of GERD. The compound demonstrated

potent and selective preclinical activity and successfully translated these effects into objective

physiological improvements in early clinical trials, effectively reducing TLESRs and reflux

events. However, the program was ultimately halted because this physiological efficacy did not

translate into a sufficiently robust improvement in patient-reported symptoms in a larger Phase

IIb trial. The story of Lesogaberan underscores the critical challenge in drug development of

bridging the gap between pharmacological activity, physiological endpoints, and clinically

meaningful patient benefit. Its ongoing exploration for other indications like NASH highlights the

value of drug repositioning for well-characterized molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://mayoclinic.elsevierpure.com/en/publications/lesogaberan-gabasubbsub-receptor-agonist-treatment-of-gastroesoph/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8918934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8918934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8918934/
https://www.benchchem.com/product/b1674770#discovery-and-development-of-lesogaberan
https://www.benchchem.com/product/b1674770#discovery-and-development-of-lesogaberan
https://www.benchchem.com/product/b1674770#discovery-and-development-of-lesogaberan
https://www.benchchem.com/product/b1674770#discovery-and-development-of-lesogaberan
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674770?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

